molecular formula C20H15ClN2OS2 B2400005 3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 392249-00-2

3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2400005
CAS No.: 392249-00-2
M. Wt: 398.92
InChI Key: JIYJWOXXFMCWDS-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, a thiazole ring, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is unique due to its specific structural features, including the combination of a benzothiophene core and a thiazole ring with a chlorinated phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure suggests that it may interact with various biological targets, making it a candidate for further investigation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In studies, compounds with thiazole rings demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaActivity (MIC)
Thiazole Derivative AStaphylococcus aureus32 µg/mL
Thiazole Derivative BEscherichia coli16 µg/mL
This compoundTBDTBD

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. For example, certain thiazole-containing compounds have been shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism often involves disruption of microtubule dynamics, leading to apoptosis in cancer cells.

Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of a series of thiazole derivatives, including those structurally related to our compound of interest. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines, suggesting that modifications to the thiazole ring can enhance biological activity .

Table 2: Cytotoxicity Data for Thiazole Derivatives

Compound NameCell LineIC50 (µM)
Compound XMCF-70.5
Compound YA5491.2
This compoundTBD

The proposed mechanisms for the biological activity of thiazole derivatives include:

  • Inhibition of Key Enzymes : Thiazoles may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Disruption of Microtubule Dynamics : Similar compounds have been documented to interfere with microtubule formation, leading to cell cycle arrest.
  • Induction of Apoptosis : Many thiazole derivatives promote apoptosis in cancer cells by activating intrinsic pathways.

Properties

IUPAC Name

3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS2/c1-2-12-7-9-13(10-8-12)16-11-22-20(26-16)23-19(24)18-17(21)14-5-3-4-6-15(14)25-18/h3-11H,2H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYJWOXXFMCWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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